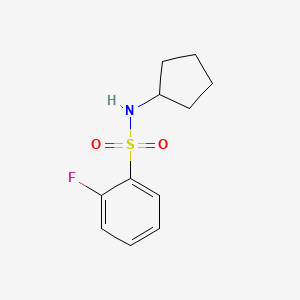

N-cyclopentyl-2-fluorobenzenesulfonamide

Descripción

N-cyclopentyl-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring and a cyclopentylamine substituent. The fluorine atom at the ortho position of the benzene ring likely enhances electronegativity and metabolic stability, while the cyclopentyl group contributes to lipophilicity and steric bulk. Such properties are critical in drug design, particularly for receptor binding and bioavailability optimization.

Propiedades

IUPAC Name |

N-cyclopentyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-10-7-3-4-8-11(10)16(14,15)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBKPHKWEWRZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-fluorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with benzenesulfonamide, cyclopentylamine, and a fluorinating agent.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or acetonitrile. The temperature is maintained at a specific range to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Amination: The sulfonamide group can undergo amination reactions, introducing additional amine groups to the molecule

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as alkyl halides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Aplicaciones Científicas De Investigación

N-cyclopentyl-2-fluorobenzenesulfonamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and virology. This article explores its synthesis, biological activity, and potential applications, supported by case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from commercially available precursors. One effective route includes:

- Protection of the Amino Group : The synthesis often begins with the Boc-protection of 5-amino-2-fluorobenzoic acid.

- Formation of Sulfonamide : The protected intermediate is activated and reacted with cyclopentylamine to yield the desired sulfonamide derivative.

- Deprotection : Finally, the Boc group is removed to produce this compound in moderate yields.

This method has been documented to achieve yields ranging from 23% to 94%, depending on the specific conditions and reagents used .

Antiviral Properties

This compound has shown promising antiviral activity, particularly against hepatitis B virus (HBV). In vitro assays have indicated an effective concentration (EC50) of approximately 0.8 μM, demonstrating its potential as a therapeutic agent for viral infections .

Additionally, related compounds have been explored for their activity against RNA viruses, including Zika virus and coronaviruses. For example, derivatives similar to this compound have exhibited significant antiviral effects, suggesting a broader application in treating viral diseases .

Drug Development

The compound's structural features make it a valuable scaffold for developing new drugs targeting viral infections. Its sulfonamide group is known for enhancing solubility and bioavailability, which are critical factors in drug design.

Case Studies

Several studies have highlighted the effectiveness of this compound and its analogs:

- HBV Treatment : In a study assessing various sulfonamide derivatives, this compound was found to be among the most potent against HBV, confirming its potential as a candidate for further development .

- Broad-Spectrum Antiviral Activity : Research on structurally related compounds has revealed their ability to inhibit multiple RNA viruses, indicating that modifications to the cyclopentyl group could enhance activity against other pathogens .

Data Summary

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and the sulfonamide group play crucial roles in its activity:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

Pathways Involved: The exact pathways depend on the specific application, but they often involve inhibition or activation of key proteins or enzymes

Comparación Con Compuestos Similares

Structural Analogues from Bicalutamide-Related Substances

- Related Substance N (1-Fluoro-4-(methylsulfonyl)benzene): This compound shares the fluorobenzenesulfonyl core but lacks the cyclopentylamine group.

- Related Substance O ((2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid): The sulfanyl (S-linked) group instead of sulfonamide (SO₂NH) alters hydrogen-bonding capacity. The hydroxyl and methyl groups introduce additional stereochemical complexity, which may affect biological activity .

Sulfonamide Derivatives from Biopharmacule Speciality Chemicals

- N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide: This pyrimidine-containing sulfonamide has a methanesulfonamide group and an isopropyl substituent.

Cyclopropane and Fluorophenyl Derivatives

- The cyclopropane ring (smaller than cyclopentyl) may enhance rigidity and metabolic resistance, whereas the phenoxyacetamide backbone differs in electronic properties from sulfonamides .

Key Properties and Research Findings

Table 1: Comparative Properties of Sulfonamide Derivatives

*Predicted values based on structural analogs.

Research Insights

- Metabolic Stability : Fluorine at the ortho position (as in the target compound) is associated with reduced cytochrome P450-mediated oxidation, a feature observed in Bicalutamide metabolites .

- Synthetic Challenges : Cyclopentylamine incorporation may require specialized coupling reagents, as seen in methods for related sulfonamide syntheses .

Actividad Biológica

N-Cyclopentyl-2-fluorobenzenesulfonamide is a compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a fluorinated benzenesulfonamide moiety. The presence of the fluorine atom and the sulfonamide group is critical for its biological activity, influencing its interaction with molecular targets.

The mechanism of action of this compound involves its binding to specific enzymes or receptors, which can lead to the modulation of various biological pathways. The compound is believed to inhibit or activate key proteins or enzymes involved in cellular processes.

Key Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors that mediate cellular signaling.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, fluorinated derivatives have shown promise against RNA viruses by inhibiting viral RNA-dependent RNA polymerase (RdRp) activity, suggesting that this compound may exhibit similar properties .

Inhibition of Enzymatic Activity

The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. Research indicates that compounds with sulfonamide moieties can effectively inhibit CA activity, leading to potential applications in treating conditions like glaucoma and edema .

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of histone deacetylases (HDACs) by sulfonamide derivatives. These inhibitors showed sub-micromolar activity against cancer cell lines, indicating their potential as therapeutic agents in oncology . While this compound's direct effects on HDACs have not been documented, its structural characteristics suggest it could be evaluated for similar activities.

Comparative Biological Activity Table

| Compound | Target | Activity | EC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Potential Enzymatic Targets | Antiviral / Enzyme Inhibition | TBD | TBD |

| 6′-Fluoroaristeromycin | MERS-CoV RdRp | Antiviral | 0.20 | 15 |

| HDAC Inhibitor | HDAC1/HDAC2/HDAC3 | Cancer Cell Growth Inhibition | <1 | >8 |

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-2-fluorobenzenesulfonamide, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer: The synthesis typically involves:

Sulfonamide Formation : React 2-fluorobenzenesulfonyl chloride with cyclopentylamine under basic conditions (e.g., NaOH in dichloromethane at 0–5°C) to suppress hydrolysis .

Purification : Use column chromatography (hexane:EtOAc gradient) to isolate the product, achieving >95% purity. Challenges include byproduct co-elution, which can be mitigated with optimized solvent ratios .

Yield Optimization : Steric hindrance from the cyclopentyl group may reduce coupling efficiency. Increasing reaction temperature (e.g., 60°C in DMF with triethylamine) improves nucleophilic substitution rates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve degradation products, with retention times validated against certified standards .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify hydrolysis-prone sites. Use LC-MS to characterize degradation products .

- pH-Dependent Stability : Buffer solutions (pH 1–13) reveal instability at pH > 10 due to sulfonamide deprotonation. Adjust formulations to maintain pH 4–7 for long-term storage .

- Meta-Analysis : Compare kinetic degradation models (e.g., Arrhenius vs. Eyring) across studies to identify outliers caused by uncontrolled humidity or light exposure .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

Methodological Answer:

- Analog Synthesis : Modify the cyclopentyl group (e.g., cyclohexyl or spirocyclic variants) and fluorobenzene substituents (e.g., Cl, CF₃) to assess steric/electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC₅₀ values with substituent Hammett constants .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations to assess conformational stability .

Q. How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers. Confirm purity via circular dichroism .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonamide formation to enforce stereocontrol. Optimize catalyst loading (e.g., 5 mol% BINOL-phosphoric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.